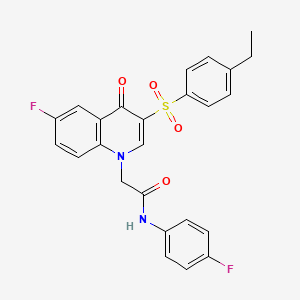
2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H20F2N2O4S and its molecular weight is 482.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide, also known by its CAS number 895650-13-2, has garnered attention in pharmacological research due to its potential biological activity. This article delves into its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H20F2N2O4S with a molecular weight of 482.5 g/mol. The structure features a quinolinone core, which is significant for its interaction with various biological targets. The presence of the sulfonyl group and fluorinated phenyl rings enhances its binding affinity and specificity towards certain receptors and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C25H20F2N2O4S |
| Molecular Weight | 482.5 g/mol |
| CAS Number | 895650-13-2 |
The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets. The quinoline core can modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects. Studies suggest that the compound may act as an inhibitor of certain transporters and receptors involved in neurotransmission and metabolic pathways.
Biological Activity
- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The sulfonyl group may enhance the lipophilicity and membrane permeability, facilitating better interaction with microbial cells.
- Anticancer Properties : Some studies have reported that compounds similar to this one demonstrate cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in cancer cells while sparing normal cells is a crucial area of investigation.
- Neuropharmacological Effects : Preliminary data suggest that the compound may influence dopaminergic pathways, which could be beneficial in treating disorders such as Parkinson's disease or schizophrenia. Its potential as a dopamine transporter (DAT) inhibitor has been explored, indicating a role in modulating neurotransmitter levels.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of quinoline derivatives. Modifications on the phenyl rings and the sulfonyl moiety can significantly impact potency and selectivity:
| Compound Variant | DAT Affinity (Ki) | Remarks |
|---|---|---|
| Parent Compound | 230 nM | Initial baseline for comparison |
| Modified Variant | 23 nM | Improved affinity; lower metabolic stability |
The above table illustrates how structural modifications can lead to enhanced binding affinities at DAT, impacting the overall efficacy of the compound.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
- Neuropharmacological Assessment : In vitro studies showed that derivatives exhibited reduced psychostimulant behaviors while effectively blocking DAT, indicating their potential use in treating substance use disorders without the associated side effects commonly seen with traditional stimulants.
Eigenschaften
IUPAC Name |
2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O4S/c1-2-16-3-10-20(11-4-16)34(32,33)23-14-29(22-12-7-18(27)13-21(22)25(23)31)15-24(30)28-19-8-5-17(26)6-9-19/h3-14H,2,15H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFFNNTYRKLSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














